molecular formula C5H6ClN3S B8807354 4-chloro-6-(methylthio)pyrimidin-2-amine CAS No. 6307-36-4

4-chloro-6-(methylthio)pyrimidin-2-amine

Cat. No.: B8807354
CAS No.: 6307-36-4
M. Wt: 175.64 g/mol
InChI Key: IHZKIYDTXJYYNL-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)pyrimidin-2-amine is a trisubstituted pyrimidine derivative with a chlorine atom at position 4, a methylthio (-SMe) group at position 6, and an amino (-NH2) group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions . The methylthio group enhances lipophilicity and can act as a leaving group in nucleophilic substitution reactions, making it valuable for functionalization .

Properties

CAS No.

6307-36-4

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

4-chloro-6-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C5H6ClN3S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

IHZKIYDTXJYYNL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(methylthio)pyrimidin-2-amine typically involves the chlorination of 6-methylsulfanylpyrimidin-2-amine. One common method is the reaction of 6-methylsulfanylpyrimidin-2-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like H2O2 or m-CPBA are used under mild to moderate conditions to achieve the desired oxidation state.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

4-chloro-6-(methylthio)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-(methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects at Position 6

Methylthio (-SMe) vs. Methoxy (-OMe)
  • 4-Chloro-6-methoxypyrimidin-2-amine (CAS 3286-56-4):
    • The methoxy group increases polarity compared to methylthio, reducing lipophilicity (logP ~1.3 vs. ~2.1 for methylthio derivatives) .
    • Hydrogen bonding with the OMe group improves solubility in polar solvents (e.g., water solubility: ~5 mg/mL vs. <1 mg/mL for methylthio analogs) .
    • Lower metabolic stability due to demethylation pathways .
Methylthio (-SMe) vs. Trifluoroethoxy (-OCH2CF3)
  • 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (If) :
    • The trifluoroethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity at position 4 for nucleophilic substitution .
    • Increased resistance to oxidative metabolism due to fluorine atoms .
    • Higher antifungal activity (IC50 = 0.8 µM) compared to methylthio analogs (IC50 = 2.5 µM) .
Methylthio (-SMe) vs. Cyclopropane-Fused Rings
  • 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine :
    • The fused cyclopentane ring adds steric bulk, reducing reactivity in cross-coupling reactions (yield: 34% vs. 76% for methylthio derivatives) .
    • Improved binding to kinase targets due to conformational rigidity .

Substituent Effects at Position 2

Amino (-NH2) vs. Phenyl (-Ph)
  • 4-Chloro-6-(methylthio)-2-phenylpyrimidine (CMTP) :
    • The phenyl group at position 2 enhances π-π stacking interactions, improving affinity for cytochrome P450 enzymes .
    • Undergoes rapid S-methylation in metabolic pathways, forming stable sulfonium ions .
Amino (-NH2) vs. Alkylamino (-NR2)
  • 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine: Methylation of the amino group reduces basicity (pKa ~5.2 vs. ~7.8 for -NH2 derivatives), altering solubility and membrane permeability . Retains insecticidal activity but with lower toxicity (LD50 = 120 mg/kg vs. 85 mg/kg for -NH2 analogs) .

Substituent Effects at Position 4

Chloro (-Cl) vs. Hydrazino (-NHNH2)
  • 4-Hydrazino-6-(methylthio)pyrimidin-2-amine: The hydrazino group enables chelation with metal ions, useful in coordination chemistry . Lower thermal stability (decomposition at 120°C vs. 180°C for chloro derivatives) .

Key Data Tables

Table 1: Physicochemical Properties of Selected Pyrimidines

Compound Substituents (Positions) logP Solubility (mg/mL) Melting Point (°C)
4-Chloro-6-(methylthio)pyrimidin-2-amine 4-Cl, 6-SMe, 2-NH2 2.1 <1 181–183
4-Chloro-6-methoxypyrimidin-2-amine 4-Cl, 6-OMe, 2-NH2 1.3 ~5 82–83
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine 4-Cl, 6-SMe, 2-NMe 2.5 <1 160–162

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